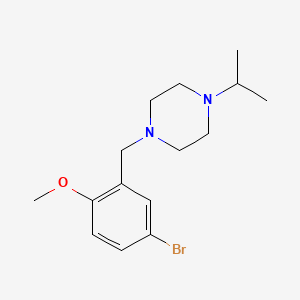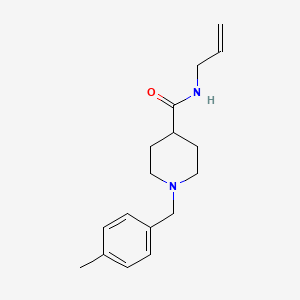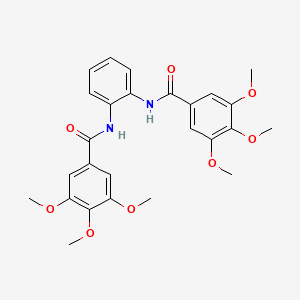
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various biological assays.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its biological effects by binding to the bromodomain of target proteins, thereby inhibiting their activity. Bromodomain-containing proteins are involved in the regulation of gene transcription, and their dysregulation has been linked to various diseases such as cancer, inflammation, and neurological disorders. By targeting these proteins, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has the potential to modulate gene expression and provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit potent inhibitory activity against various bromodomain-containing proteins, including BRD4, which is involved in the regulation of cell proliferation and survival. In addition, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity towards target proteins, which allows for precise modulation of gene expression. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential application is the development of novel therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the elucidation of its mechanism of action, which may provide insights into the regulation of gene transcription and the development of new drugs. Additionally, the synthesis of analogs of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of bromodomain-containing proteins.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between 2-bromo-4-methylphenyl isocyanate and 3,5-dimethyl-4-hydroxyisoxazole in the presence of a base. The resulting compound is then treated with chloroformic acid to obtain N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various protein targets such as bromodomain-containing proteins, which play a crucial role in gene transcription and regulation. N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-11(10(14)6-7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOXKMIELINTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)


![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)

![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)